molecular formula C10H13N5O4 B13856903 2'-Deoxyguanosine-13C,15N2

2'-Deoxyguanosine-13C,15N2

Cat. No.: B13856903
M. Wt: 270.22 g/mol
InChI Key: YKBGVTZYEHREMT-CWPRTZMXSA-N
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Description

2’-Deoxyguanosine-13C,15N2: is a stable isotope-labeled compound used extensively in biochemical and pharmaceutical research. It is a derivative of 2’-deoxyguanosine, where carbon-13 and nitrogen-15 isotopes replace the standard carbon and nitrogen atoms. This labeling allows for precise tracking and analysis in various scientific studies, particularly in the fields of metabolism and molecular biology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyguanosine-13C,15N2 typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the guanine base and the deoxyribose sugar. The process begins with the synthesis of labeled guanine, followed by its attachment to a labeled deoxyribose sugar. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of 2’-Deoxyguanosine-13C,15N2 involves large-scale synthesis using automated systems to ensure consistency and efficiency. The process includes rigorous quality control measures to maintain the isotopic purity and chemical integrity of the compound .

Chemical Reactions Analysis

Types of Reactions: 2’-Deoxyguanosine-13C,15N2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for studying the compound’s behavior under different conditions and its interactions with other molecules .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired outcome, with temperature, pH, and solvent choice playing significant roles .

Major Products: The major products formed from these reactions include oxidized and reduced forms of 2’-Deoxyguanosine-13C,15N2, as well as various substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, 2’-Deoxyguanosine-13C,15N2 is used as a tracer in metabolic studies to understand the pathways and mechanisms of nucleotide metabolism. Its stable isotopes allow for precise quantification and analysis .

Biology: In biological research, this compound is used to study DNA replication and repair mechanisms. Its incorporation into DNA strands helps researchers track and analyze the processes involved in maintaining genetic integrity .

Medicine: In medicine, 2’-Deoxyguanosine-13C,15N2 is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of nucleotide-based drugs. This information is crucial for developing effective and safe therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of labeled nucleotides for various applications, including diagnostic assays and therapeutic research.

Mechanism of Action

The mechanism of action of 2’-Deoxyguanosine-13C,15N2 involves its incorporation into DNA and RNA molecules. Once integrated, it allows researchers to track and analyze the molecular pathways and interactions involved in genetic processes. The labeled isotopes provide a clear and precise signal, enabling detailed studies of nucleotide metabolism and function .

Comparison with Similar Compounds

Uniqueness: 2’-Deoxyguanosine-13C,15N2 is unique due to its specific labeling pattern, which provides distinct advantages in tracking and analyzing nucleotide metabolism. Its stable isotopes offer high precision and accuracy, making it a valuable tool in various scientific research fields .

Properties

Molecular Formula

C10H13N5O4

Molecular Weight

270.22 g/mol

IUPAC Name

2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,6+/m0/s1/i10+1,11+1,14+1

InChI Key

YKBGVTZYEHREMT-CWPRTZMXSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=[13C]([15NH]C3=O)[15NH2])CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O

Origin of Product

United States

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